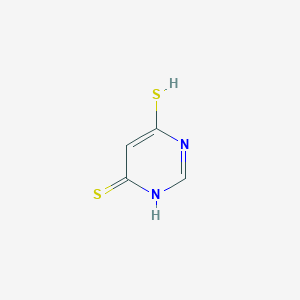
4(1H)-Pyrimidinethione, 6-mercapto- (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is a heterocyclic compound that contains two sulfur atoms and a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) typically involves the reaction of pyrimidine derivatives with thiol-containing reagents. One common method is the reaction of 4,6-dichloropyrimidine with sodium hydrosulfide under basic conditions to yield 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) . The reaction is usually carried out in a solvent such as ethanol or water at elevated temperatures.
Industrial Production Methods: Industrial production of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process may involve crystallization or chromatography techniques to obtain high-purity 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) .
Analyse Des Réactions Chimiques
Types of Reactions: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms or the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Thiols.
Substitution: Substituted pyrimidine derivatives.
Applications De Recherche Scientifique
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) involves its interaction with biological molecules through its thiol groups. These interactions can lead to the inhibition of enzymes or the disruption of protein-protein interactions. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .
Comparaison Avec Des Composés Similaires
4,6-Dichloropyrimidine: A precursor in the synthesis of 4(1H)-Pyrimidinethione, 6-mercapto- (9CI).
2,4,6-Trisubstituted Pyrimidines: Compounds with similar structural features but different substituents.
Pyrimidine-4,6-diamine Derivatives: Compounds with amine groups instead of thiol groups.
Uniqueness: 4(1H)-Pyrimidinethione, 6-mercapto- (9CI) is unique due to the presence of two thiol groups, which confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
1450-88-0 |
|---|---|
Formule moléculaire |
C4H4N2S2 |
Poids moléculaire |
144.2 g/mol |
Nom IUPAC |
4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H4N2S2/c7-3-1-4(8)6-2-5-3/h1-2H,(H2,5,6,7,8) |
Clé InChI |
SMRZXQLPBYIIND-UHFFFAOYSA-N |
SMILES |
C1=C(N=CNC1=S)S |
SMILES isomérique |
C1=C(N=CN=C1S)S |
SMILES canonique |
C1=C(N=CNC1=S)S |
Key on ui other cas no. |
1450-88-0 |
Synonymes |
4(1H)-Pyrimidinethione, 6-mercapto- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















